

Ska-121 Target Selectivity Profile: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Ska-121	
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This document provides a comprehensive technical overview of the target selectivity profile of **Ska-121**, a positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1. The information presented herein is intended to support research and development efforts by providing detailed data on its potency, selectivity, and mechanism of action.

Executive Summary

Ska-121 is a potent and selective activator of the KCa3.1 channel.[1] It functions as a positive gating modulator, sensitizing the channel to intracellular calcium, thereby increasing potassium efflux and causing membrane hyperpolarization.[1][2] This activity leads to downstream physiological effects, such as vasodilation and a reduction in mean arterial blood pressure.[1] Notably, **Ska-121** exhibits significant selectivity for KCa3.1 over other potassium channels, as well as sodium and calcium channels, making it a valuable tool for studying the physiological roles of KCa3.1 and a potential starting point for therapeutic development.[1]

Quantitative Selectivity Profile

The selectivity of **Ska-121** has been primarily characterized by determining its half-maximal effective concentration (EC50) against a panel of ion channels. The data consistently demonstrates a high degree of selectivity for KCa3.1.



Target	EC50	Selectivity vs. KCa3.1
KCa3.1	109 nM	-
KCa2.3	4.4 μΜ	~40-fold
KV Channels (KV1.3, KV2.1, KV3.1, KV11.1)	> 21.8 μM - 43.6 μM	~200 to 400-fold
NaV Channels (NaV1.2, NaV1.4, NaV1.5, NaV1.7)	> 21.8 μM - 43.6 μM	~200 to 400-fold
CaV1.2 Channel	> 21.8 μM - 43.6 μM	~200 to 400-fold

Table 1: Summary of **Ska-121** EC50 values and selectivity ratios against a panel of ion channels. Data sourced from multiple consistent reports.[1]

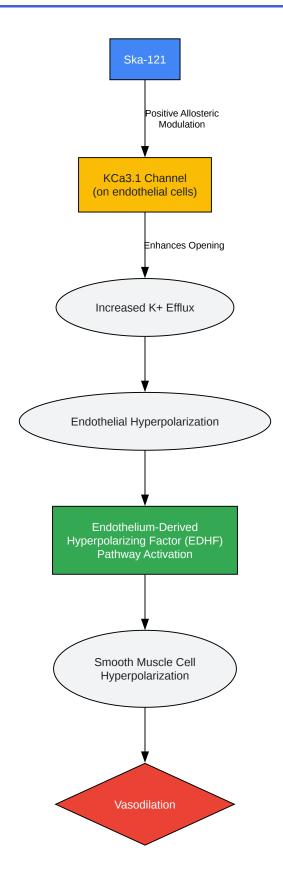
Mechanism of Action

Ska-121 is a positive allosteric modulator that enhances the opening of the KCa3.1 channel in the presence of intracellular calcium. It does not directly open the channel but rather shifts the calcium-concentration response curve to the left, meaning the channel is more likely to open at lower intracellular calcium concentrations.[1]

The binding site for **Ska-121** and related benzothiazole/oxazole activators is located at the interface between the calmodulin (CaM) and the calmodulin-binding domain (CaM-BD) of the KCa3.1 channel.[2] The enhanced selectivity of **Ska-121** for KCa3.1 over KCa2.3 is attributed to improved shape complementarity and hydrophobic interactions with specific amino acid residues (S372 and M368) on the KCa3.1 channel and M72 on CaM.[2] Furthermore, an additional hydrogen bond network with arginine 362 (R362) in KCa3.1 contributes to its higher potency on this channel subtype.[2] Mutating this residue to the corresponding amino acid in KCa2.3 (serine) reduces the potency of **Ska-121**.[2]

Signaling Pathways and Logical Relationships Proposed Signaling Pathway of Ska-121 in Vasodilation





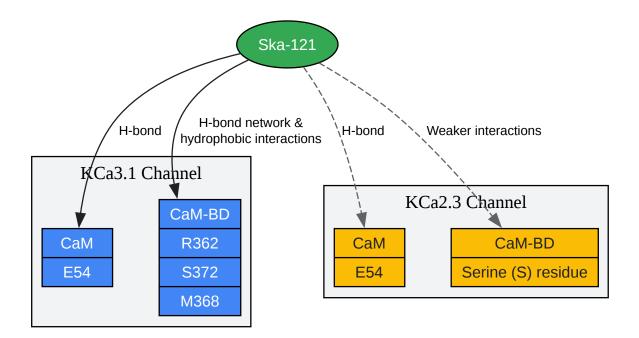
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Caption: Proposed signaling cascade of Ska-121 leading to vasodilation.

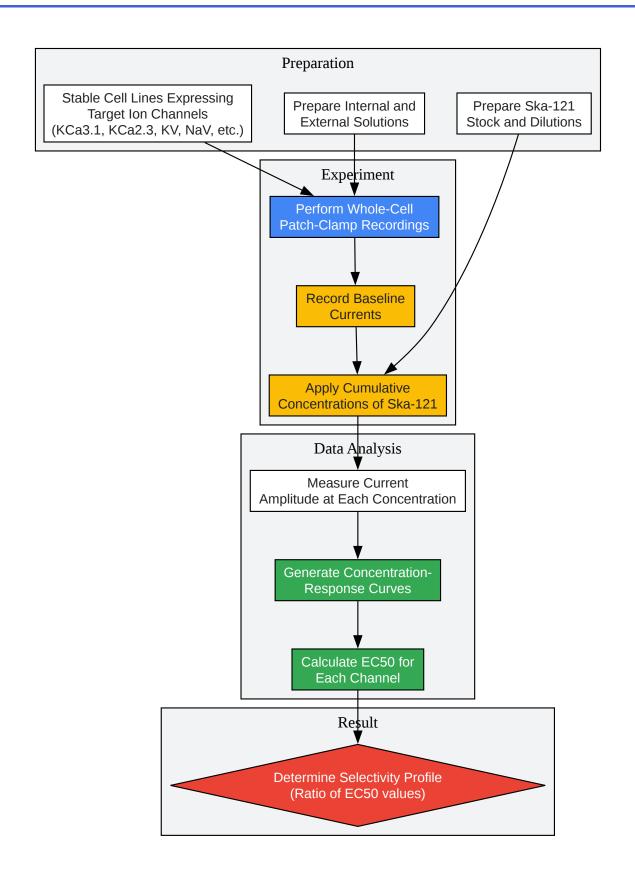


Structural Basis for KCa3.1 Selectivity









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